molecular formula C3H7NO4P+ B14347733 Alanine, 3-(hydroxyphosphinyl)- CAS No. 90243-52-0

Alanine, 3-(hydroxyphosphinyl)-

Cat. No.: B14347733
CAS No.: 90243-52-0
M. Wt: 152.07 g/mol
InChI Key: RIFLIEPPPWUMMC-REOHCLBHSA-O
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Description

Alanine, 3-(hydroxyphosphinyl)-, is a phosphinic acid derivative of alanine, where the carboxylic acid group (-COOH) at the β-carbon is replaced by a hydroxyphosphinyl (-PO(OH)H) group (Fig. 1). This structural modification imparts unique chemical and biological properties, making it a bioisostere for natural amino acids and phosphonic acid analogs . The compound is notable for its stability under enzymatic conditions, particularly in reactions involving NAD(P)+-dependent oxidation, where the P–H bond remains intact despite modifications to the side chain .

Properties

CAS No.

90243-52-0

Molecular Formula

C3H7NO4P+

Molecular Weight

152.07 g/mol

IUPAC Name

[(2R)-2-amino-2-carboxyethyl]-hydroxy-oxophosphanium

InChI

InChI=1S/C3H6NO4P/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H-,5,6,7,8)/p+1/t2-/m0/s1

InChI Key

RIFLIEPPPWUMMC-REOHCLBHSA-O

Isomeric SMILES

C([C@@H](C(=O)O)N)[P+](=O)O

Canonical SMILES

C(C(C(=O)O)N)[P+](=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 3-(hydroxyphosphinyl)- typically involves the introduction of a hydroxyphosphinyl group to the alanine molecule. This can be achieved through various chemical reactions, including:

    Phosphorylation: Using reagents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions to introduce the hydroxyphosphinyl group.

    Hydrolysis: Subsequent hydrolysis steps to convert intermediate products into the desired compound.

Industrial Production Methods: Industrial production of Alanine, 3-(hydroxyphosphinyl)- may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .

Chemical Reactions Analysis

Types of Reactions: Alanine, 3-(hydroxyphosphinyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyphosphinyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the hydroxyphosphinyl group, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where the hydroxyphosphinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Various organic and inorganic reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine-containing compounds .

Scientific Research Applications

Alanine, 3-(hydroxyphosphinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including its effects on cellular metabolism and immune response.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Alanine, 3-(hydroxyphosphinyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Features :

  • Backbone: Retains the alanine backbone (α-amino group and methyl side chain).
  • Functional Group : Hydroxyphosphinyl group at the β-carbon, enabling chelation of metal ions and participation in enzyme-substrate interactions.

Comparison with Phosphonic Acid Analogs

Phosphonic acid analogs, such as homophenylalanine derivatives, feature a direct carbon-phosphorus (C–P) bond instead of the P–H group in phosphinic acids. Key differences include:

Property Alanine, 3-(hydroxyphosphinyl)- Phosphonic Acid Analogs
Bond Type P–H bond (phosphinic acid) C–P bond (phosphonic acid)
Acidity Weaker acidity (pKa ~2–3) Stronger acidity (pKa ~1–2)
Enzymatic Stability P–H bond resistant to oxidation C–P bond susceptible to hydrolysis
Synthetic Accessibility Requires multistep fluorinated precursors Synthesized via brominated intermediates

Phosphonic acids are widely used as enzyme inhibitors due to their structural mimicry of carboxylic acids. However, the hydroxyphosphinyl group in Alanine, 3-(hydroxyphosphinyl)-, offers enhanced metabolic stability, as demonstrated in GABase-catalyzed reactions where NADPH production occurs without P–H bond cleavage .

Comparison with Phenylalanine Derivatives

Phenyllactic acid (3-phenyl-2-hydroxypropanoic acid) and its analogs share structural similarities but differ in functional groups and bioactivity:

Property Alanine, 3-(hydroxyphosphinyl)- Phenyllactic Acid
Functional Group Hydroxyphosphinyl Hydroxyl (-OH)
Metal Coordination Strong chelator (via P=O and P–H) Weak chelator
Biological Role Enzyme substrate/analog Intermediate in phenylalanine metabolism

While phenyllactic acid participates in microbial pathways (e.g., quorum sensing), Alanine, 3-(hydroxyphosphinyl)-, is tailored for enzymatic studies, particularly in systems requiring phosphorus-based bioisosteres .

Comparison with Other Alanine Derivatives

Alanine derivatives with aromatic or heterocyclic substituents (e.g., 3-(2-naphthyl)-L-alanine) exhibit distinct physicochemical properties:

Property Alanine, 3-(hydroxyphosphinyl)- 3-(2-Naphthyl)-L-Alanine
Side Chain Hydroxyphosphinyl Naphthyl group
Hydrophobicity Moderate (polar P=O group) High (aromatic hydrophobicity)
Enzymatic Interactions Binds metal ions in active sites Favors π-π stacking in hydrophobic pockets

The hydroxyphosphinyl group enhances solubility in aqueous environments compared to bulky aromatic substituents, making it suitable for studies in hydrophilic enzymatic systems .

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